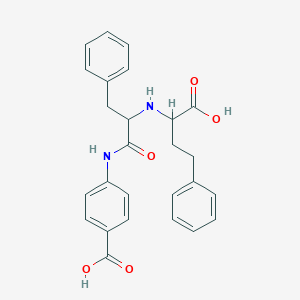
alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that converts the amino acid arginine into ornithine and urea. CB-1158 inhibits arginase, leading to an accumulation of arginine in the tumor microenvironment, which can help to activate immune cells and enhance the anti-tumor immune response.
Mecanismo De Acción
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid inhibits arginase, which is an enzyme that converts arginine into ornithine and urea. By inhibiting arginase, alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid can increase the levels of arginine in the tumor microenvironment. This can activate immune cells such as T cells and natural killer cells, which can enhance the anti-tumor immune response.
Efectos Bioquímicos Y Fisiológicos
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been shown to have several biochemical and physiological effects. In preclinical studies, alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been shown to increase the levels of arginine in the tumor microenvironment, which can activate immune cells and enhance the anti-tumor immune response. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has also been shown to reduce the levels of myeloid-derived suppressor cells, which can suppress the immune response and promote tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. However, alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid. One area of research is the development of more potent and selective arginase inhibitors. Another area of research is the optimization of dosing regimens for alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid to maximize its efficacy and minimize toxicity. Additionally, the combination of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy, is an area of active research. Finally, the clinical development of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid for the treatment of cancer is an important future direction.
Métodos De Síntesis
The synthesis of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid involves several steps. The first step is the synthesis of N-(4-carboxyphenyl)glycine, which is then coupled with 2-(tert-butoxycarbonylamino)ethylamine to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-carboxyphenyl)glycine. This compound is then coupled with 4-(bromomethyl)benzoic acid to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-((4-carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)benzamide. Finally, the tert-butoxycarbonyl protecting group is removed to yield alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid.
Aplicaciones Científicas De Investigación
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid can enhance the anti-tumor immune response by increasing the levels of arginine in the tumor microenvironment, which can activate immune cells such as T cells and natural killer cells. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.
Propiedades
Número CAS |
140400-20-0 |
|---|---|
Nombre del producto |
alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid |
Fórmula molecular |
C26H26N2O5 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-[[2-[(1-carboxy-3-phenylpropyl)amino]-3-phenylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H26N2O5/c29-24(27-21-14-12-20(13-15-21)25(30)31)23(17-19-9-5-2-6-10-19)28-22(26(32)33)16-11-18-7-3-1-4-8-18/h1-10,12-15,22-23,28H,11,16-17H2,(H,27,29)(H,30,31)(H,32,33) |
Clave InChI |
PBJMSFZKOFKHIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Sinónimos |
CFP-F-PAB N-((1RS)-carboxy-3-phenylpropyl)phe-para-aminobenzoate N-(1-carboxy-3-phenylpropyl)phenylalanine-4-aminobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
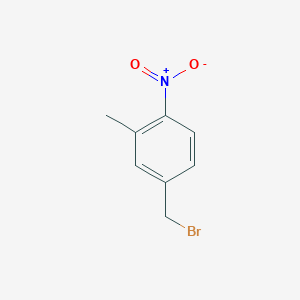
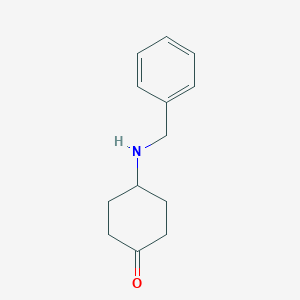
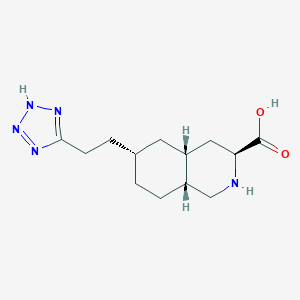
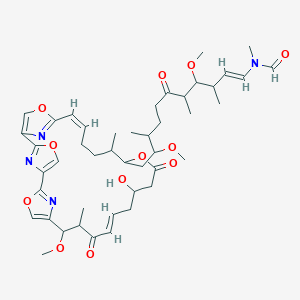

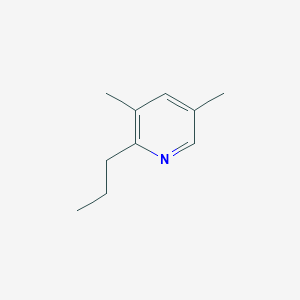
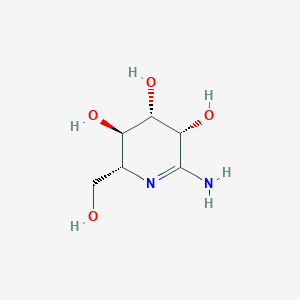
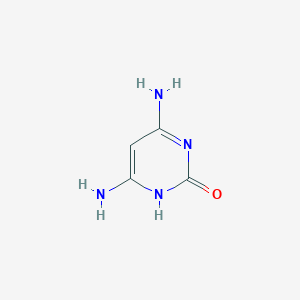
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
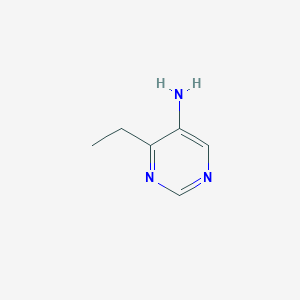
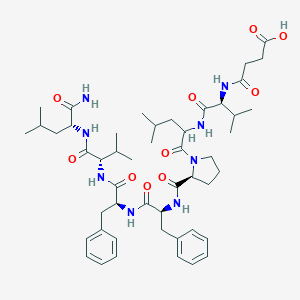
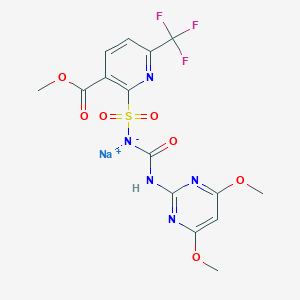
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)